3-Amino-9-ethylcarbazole hydrochloride
Overview
Description
3-Amino-9-ethylcarbazole hydrochloride: is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry. It is particularly useful for visualizing sections stained with horseradish peroxidase-conjugated secondary antibodies. The compound forms a red water-insoluble precipitate upon chromogenic oxidation, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-ethylcarbazole hydrochloride typically involves the alkylation of carbazole followed by nitration and subsequent reduction. The general steps are as follows:
Alkylation: Carbazole is alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form 9-ethylcarbazole.
Nitration: The 9-ethylcarbazole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position, forming 3-nitro-9-ethylcarbazole.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-Amino-9-ethylcarbazole.
Formation of Hydrochloride Salt: The final step involves the conversion of 3-Amino-9-ethylcarbazole to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used for chromogenic oxidation.
Reduction: Iron powder and hydrochloric acid are used for the reduction of the nitro group to an amino group.
Substitution: Various reagents such as halogenated organics, peroxides, and phenols can be used for substitution reactions.
Major Products Formed:
Oxidation: Red water-insoluble precipitate.
Reduction: 3-Amino-9-ethylcarbazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Amino-9-ethylcarbazole hydrochloride is used as a chromogenic substrate in various chemical assays, particularly those involving peroxidase enzymes .
Biology: In immunohistochemistry, it is used to visualize the location of antigens in tissue sections stained with horseradish peroxidase-conjugated antibodies .
Medicine: The compound is used in diagnostic applications to detect the presence of specific antigens in biological samples .
Industry: It is used in the production of dyes and pigments due to its chromogenic properties .
Mechanism of Action
The mechanism of action of 3-Amino-9-ethylcarbazole hydrochloride involves its oxidation by horseradish peroxidase in the presence of hydrogen peroxide. This oxidation reaction leads to the formation of a red water-insoluble precipitate, which helps in visualizing the location of the antigen detected by the horseradish peroxidase-conjugated antibody . The molecular targets involved are the antigens present in the tissue sections, and the pathways include the chromogenic oxidation catalyzed by horseradish peroxidase .
Comparison with Similar Compounds
- 9-Ethylcarbazole
- 3-Bromo-9-ethylcarbazole
- 3,6-Dibromo-9-ethylcarbazole
- 9-Methylcarbazole
- 2-(1H-indol-1-yl)ethanamine
Comparison: 3-Amino-9-ethylcarbazole hydrochloride is unique due to its specific use as a chromogenic substrate in immunohistochemistry. While other similar compounds like 9-Ethylcarbazole and 9-Methylcarbazole may have similar structural features, they do not possess the same chromogenic properties and are not used in the same applications .
Properties
IUPAC Name |
9-ethylcarbazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16;/h3-9H,2,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSTZWIFZYHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2.ClH, C14H15ClN2 | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19774 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6109-97-3 | |
Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6109-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2020054 | |
Record name | 3-Amino-9-ethylcarbazole hydrochloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2020054 | |
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Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-amino-9-ethylcarbazole hydrochloride is a bluish-green powder. (NTP, 1992) | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19774 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19774 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6109-97-3; 57360-17-5, 57360-17-5, 6109-97-3 | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19774 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57360-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057360175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-9-ethylcarbazole hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7426 | |
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Record name | 3-Amino-9-ethylcarbazole hydrochloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9-ethyl-9H-carbazol-3-yl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-9-ETHYLCARBAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12C4938KM9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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